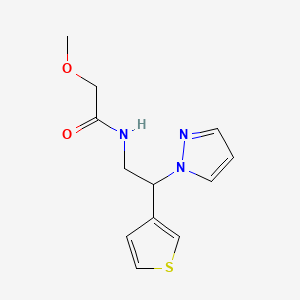

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data.Scientific Research Applications

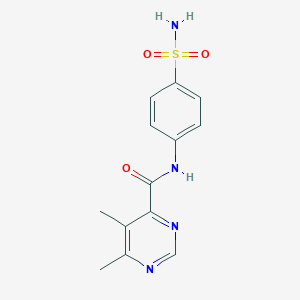

Coordination Complexes and Antioxidant Activity

Research has explored the synthesis and characterization of pyrazole-acetamide derivatives leading to the formation of novel coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, highlighting their potential in mitigating oxidative stress-related conditions. The study demonstrates the influence of hydrogen bonding on the self-assembly processes of these complexes, contributing to the understanding of their structural and functional properties (Chkirate et al., 2019).

Antimicrobial Activity

A facile synthesis method has been reported for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing significant antibacterial and antifungal activities. This research provides insights into the potential use of these compounds as antimicrobial agents, offering a new avenue for the development of treatments against various microbial infections (Banoji et al., 2022).

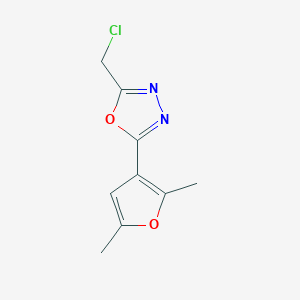

Pharmacological Potential

An investigation into the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been conducted. This research focused on assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that certain compounds exhibit moderate inhibitory effects and antioxidant potential, indicating their possible application in medical treatments for inflammation and pain management (Faheem, 2018).

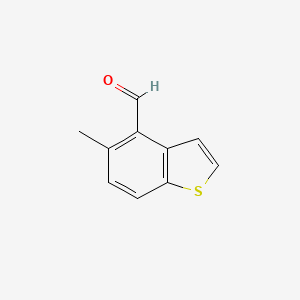

Antitumor Activity

The synthesis of polyfunctionally substituted heterocyclic compounds derived from specific acetamide precursors has shown promising antitumor activities. The synthesized compounds were evaluated against various human cancer cell lines, demonstrating high inhibitory effects. This research contributes to the development of new chemotherapeutic agents with the potential to treat different types of cancer (Shams et al., 2010).

Synthesis of Substituted Pyrazoles

A study on the microwave-assisted synthesis of substituted pyrazoles and pyrazolo[3, 4-d]thiopyrimidines highlights an efficient method for creating these compounds using simple starting materials. The research offers valuable insights into the synthetic pathways and potential applications of pyrazoles in various scientific fields (Heravi et al., 2006).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it might pose to health and the environment.

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and uses.

properties

IUPAC Name |

2-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-17-8-12(16)13-7-11(10-3-6-18-9-10)15-5-2-4-14-15/h2-6,9,11H,7-8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQFBVJYJHNUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)

![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)

![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)